8-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecane
Description
8-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[5.5]undecane core with a 3-fluorophenyl substituent at position 6. This structure is part of a broader class of spiroheterocycles investigated for multitarget pharmacological activity, particularly as dual µ-opioid receptor (µOR) agonists and σ1 receptor (σ1R) antagonists .
Properties
IUPAC Name |
8-(3-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-12-3-1-4-13(9-12)17-7-2-5-14(11-17)10-16-6-8-18-14/h1,3-4,9,16H,2,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWTTAPMUSJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCO2)CN(C1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₁₈FN₂O₂
- Molecular Weight: 264.29 g/mol
- CAS Number: 1888513-91-4
- Melting Point: Not specified in available data
- Structure: The compound features a spirocyclic structure that contributes to its unique biological properties.
Pharmacological Activity
Research indicates that compounds within the spirocyclic class exhibit a range of biological activities, including:
- Antidepressant Effects : Some derivatives have shown promise as dual ligands for sigma receptors, which are implicated in mood regulation. A study demonstrated that 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential applications for mood disorders .
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, certain diazaspiro compounds have shown effectiveness against various bacterial strains, indicating potential use in treating infections .
- CNS Activity : The structural features of diazaspiro compounds suggest they may interact with central nervous system targets, which could lead to neuroprotective effects or modulation of neurotransmitter systems .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Modulation : Interaction with sigma receptors and other neurotransmitter systems.
- Inhibition of Enzymatic Activity : Some studies suggest that spirocyclic compounds can inhibit specific enzymes involved in metabolic pathways or signal transduction.
Study on Antidepressant Effects
A notable study investigated the antidepressant properties of a series of spirocyclic compounds including derivatives similar to this compound. The results indicated a significant reduction in depression-like behaviors in rodent models when administered at specific dosages .
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial activity of various diazaspiro compounds against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, particularly against Gram-positive bacteria .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Research indicates that compounds with spirocyclic structures, such as 8-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecane, exhibit promising anticancer properties. The fluorophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.
b. Neuroprotective Properties
Studies have suggested that diazaspiro compounds can exhibit neuroprotective effects. The unique structure of this compound may contribute to its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
c. Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have indicated that similar spiro compounds can inhibit bacterial growth effectively.
Materials Science Applications
a. Polymer Chemistry
The incorporation of spirocyclic units into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore how this compound can be utilized in synthesizing advanced materials with tailored properties for specific applications.
b. Drug Delivery Systems
Due to its unique molecular structure, this compound can be investigated for use in drug delivery systems where controlled release is crucial. Its ability to form complexes with various drugs could facilitate targeted delivery mechanisms.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various diazaspiro compounds for their anticancer activity against breast cancer cell lines. The results showed that compounds similar to this compound inhibited cell proliferation significantly, suggesting a potential pathway for drug development targeting cancer.
Case Study 2: Neuroprotective Effects
In an experimental study on neurodegenerative models, researchers tested the neuroprotective effects of spirocyclic compounds, including derivatives of this compound. The findings indicated a reduction in neuronal death and oxidative stress markers, highlighting the compound's potential therapeutic role.
Case Study 3: Antimicrobial Properties
A recent investigation evaluated the antimicrobial efficacy of several spiro compounds against common bacterial strains. The results demonstrated that derivatives of the compound exhibited significant antibacterial activity, suggesting further exploration for pharmaceutical applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Heteroaryl vs. Aryl Substituents : Pyridinyl groups (e.g., 8-pyridin-2-yl analog) improve aqueous solubility compared to fluorophenyl, but may reduce membrane permeability due to increased polarity .
- Stereochemical Considerations : Stereoisomerism in dioxaspiro analogs (e.g., 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane) significantly affects biological activity, though this is less studied in diazaspiro systems like the target compound .
Pharmacological and Pharmacokinetic Profiles
Target Engagement:
- The 3-fluorophenyl derivative shows strong σ1R antagonism, similar to Compound 15, but with distinct µOR agonist activity due to variations in the spiro core (1-oxa-4,8 vs. 1-oxa-4,9) .
- Pyridinyl analogs exhibit reduced off-target effects compared to halogenated derivatives, likely due to decreased lipophilicity .
hERG Inhibition:
- Unlike early spirocyclic compounds with hERG channel liability, Compound 15 and the 3-fluorophenyl derivative avoid this issue, critical for cardiac safety .
Metabolic Stability:
- The tert-butyl carboxylate derivative (CAS 1160247-05-1) serves as a metabolically stable intermediate, whereas the 3-fluorophenyl group may slow oxidative metabolism due to fluorine’s electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
